molecular formula C17H19N3O4S B248349 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

Cat. No.: B248349
M. Wt: 361.4 g/mol
InChI Key: NAWOHHGHDDAWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxy-benzenesulfonyl group and a pyridinyl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps:

    Formation of 4-Methoxy-benzenesulfonyl Chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The 4-methoxy-benzenesulfonyl chloride is then reacted with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine.

    Coupling with Pyridin-3-yl-methanone: The final step involves coupling the 4-(4-methoxy-benzenesulfonyl)-piperazine with pyridin-3-yl-methanone under basic conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyridin-3-yl-methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-Hydroxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone.

    Reduction: [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural features. It can serve as a ligand in binding studies to understand the interaction with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes involved in diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as a reagent in chemical synthesis. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-benzenesulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine ring can interact with polar residues in the target site. The pyridin-3-yl-methanone moiety can further stabilize the compound within the binding pocket through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-benzyl-methanone
  • **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-2-yl-methanone
  • **4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-4-yl-methanone

Uniqueness

Compared to similar compounds, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The position of the methoxy group and the sulfonyl group can significantly affect the compound’s overall pharmacokinetic and pharmacodynamic properties, making it a distinct entity in its class.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H19N3O4S/c1-24-15-4-6-16(7-5-15)25(22,23)20-11-9-19(10-12-20)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3

InChI Key

NAWOHHGHDDAWPV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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